7-Iodonaphthalen-1-amine
Description
7-Iodonaphthalen-1-amine is a naphthalene derivative featuring an iodine substituent at the 7-position and an amine group at the 1-position.
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
7-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H8IN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,12H2 |
InChI Key |
ZKCYZFQBYRRGLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-1-amine typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the 7th position . The reaction conditions usually involve maintaining a low temperature to stabilize the diazonium salt intermediate.
Industrial Production Methods: In an industrial setting, the production of 7-Iodonaphthalen-1-amine may involve large-scale Sandmeyer reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Iodonaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Reactions: Products include azido-naphthalenes and thio-naphthalenes.
Oxidation Reactions: Products include nitro-naphthalenes.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
7-Iodonaphthalen-1-amine has diverse applications in scientific research:
Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Iodonaphthalen-1-amine involves its interaction with molecular targets through its amine and iodine functional groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Substituent Effects
Research Findings
Crystallinity vs. Substituent Size : Sulfonyl groups () enhance crystallinity, but iodine’s larger size in 7-Iodonaphthalen-1-amine may reduce crystal quality unless counterbalanced by co-crystallization agents.
Synthetic Challenges : Bulky groups () and electron-withdrawing substituents () complicate synthesis, suggesting iodinated analogs may require optimized reaction conditions.
Reactivity : Methoxy and methyl groups () stabilize the amine core, while iodine’s electronegativity could increase susceptibility to electrophilic attack.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
